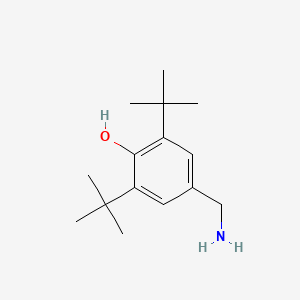

3,5-DI-Tert-butyl-4-hydroxybenzylamine

Cat. No. B1606795

Key on ui cas rn:

724-46-9

M. Wt: 235.36 g/mol

InChI Key: HMPSHLKEYWJVJV-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US03994828

Procedure details

The covalent bonding of an antioxidant to a polymer to yield (An)n ~R can also be carried out as follows: first, to 0.1 mole of sodium cyanoborohydride (II), J. Am. Chem. Soc. Vol. 93, pages 2897 to 2904, 1971 and 0.2 mole of ammonium chloride in 50 ml of methanol:50 ml tetrahydrofuran is added sufficient concentrated ammonium hydroxide and concentrated hydrochloric acid alternatively, to give a pH between 5 and 7 as ascertained by touching a drop of the solution to wet universal indicator paper. Next, 0.1 mole of 3,5-di-tert-butyl-4-hydroxybenzaldehyde (I) is added and the reaction stirred for about 4 hours while maintaining the pH of the reaction vessel at about pH 5 to 7. Then, the mixture is treated with 20 ml of 1 molar sodium hydroxide and extracted with 200 ml of a 10:1 volume of ethyl ether: hexane mixture to give 3,5-di-tert-butyl-4-hydroxybenzylamine (III), which is purified by silica gel column chromatography.

Identifiers

|

REACTION_CXSMILES

|

[C:1]([BH3-])#[N:2].[Na+].[Cl-].[NH4+].[OH-].[NH4+].Cl.[C:10]([C:14]1[CH:15]=[C:16]([CH:19]=[C:20]([C:23]([CH3:26])([CH3:25])[CH3:24])[C:21]=1[OH:22])C=O)([CH3:13])([CH3:12])[CH3:11].[OH-].[Na+]>CO.O1CCCC1>[C:23]([C:20]1[CH:19]=[C:16]([CH:15]=[C:14]([C:10]([CH3:13])([CH3:12])[CH3:11])[C:21]=1[OH:22])[CH2:1][NH2:2])([CH3:26])([CH3:25])[CH3:24] |f:0.1,2.3,4.5,8.9|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0.1 mol

|

|

Type

|

reactant

|

|

Smiles

|

C(#N)[BH3-].[Na+]

|

Step Two

|

Name

|

|

|

Quantity

|

0.2 mol

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].[NH4+]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[NH4+]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

|

Name

|

|

|

Quantity

|

50 mL

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

|

Name

|

|

|

Quantity

|

50 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Step Three

|

Name

|

|

|

Quantity

|

0.1 mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)(C)C=1C=C(C=O)C=C(C1O)C(C)(C)C

|

Step Four

|

Name

|

|

|

Quantity

|

20 mL

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the reaction stirred for about 4 hours

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The covalent bonding of an antioxidant to a polymer to yield (An)n ~R

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give a pH between 5 and 7 as ascertained

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

while maintaining the pH of the reaction vessel at about pH 5 to 7

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with 200 ml of a 10:1 volume of ethyl ether

|

Outcomes

Product

Details

Reaction Time |

4 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(C)(C)C=1C=C(CN)C=C(C1O)C(C)(C)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |